2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone
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Overview
Description
2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone is a complex organic compound that features a benzimidazole core substituted with a trifluoromethyl group and a sulfanyl linkage to a trimethylphenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the benzimidazole derivative with a thiol compound under basic conditions.
Attachment of Trimethylphenyl Ethanone Moiety: The final step involves the coupling of the sulfanyl benzimidazole with 2,4,6-trimethylphenyl ethanone using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its benzimidazole core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to and inhibit enzymes involved in DNA replication or repair . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Trifluoromethylbenzimidazole: Similar structure but lacks the sulfanyl and trimethylphenyl ethanone moieties.
Sulfanylbenzimidazole: Contains the sulfanyl linkage but not the trifluoromethyl or trimethylphenyl ethanone groups.
Uniqueness
2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone is unique due to the combination of its trifluoromethyl group, sulfanyl linkage, and trimethylphenyl ethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzimidazole derivatives .
Properties
Molecular Formula |
C26H23F3N2OS |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C26H23F3N2OS/c1-16-11-17(2)24(18(3)12-16)23(32)15-33-25-30-21-13-20(26(27,28)29)9-10-22(21)31(25)14-19-7-5-4-6-8-19/h4-13H,14-15H2,1-3H3 |
InChI Key |
UPQOCJIUDBBUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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